molecular formula C10H10Cl2O3 B104950 4-(2,4-Dichlorophenoxy)butanoic acid CAS No. 94-82-6

4-(2,4-Dichlorophenoxy)butanoic acid

Cat. No. B104950
CAS RN: 94-82-6
M. Wt: 249.09 g/mol
InChI Key: YIVXMZJTEQBPQO-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenoxy)butanoic acid is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide insights into similar compounds which can help infer some aspects of the compound . The first paper discusses a derivative of butanoic acid with dichlorophenyl and antipyrin components, which is used to synthesize new heterocyclic compounds with potential biological activity . The second paper examines a chlorophenyl butanoic acid derivative, focusing on its molecular structure and various physical properties . These studies suggest that 4-(2,4-Dichlorophenoxy)butanoic acid could be a compound of interest in the synthesis of biologically active molecules and could possess unique physical and chemical properties worthy of detailed study.

Synthesis Analysis

The synthesis of related compounds involves the reaction of butanoic acid derivatives with other chemicals to produce new compounds with potential biological activities. In the first paper, the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrin leads to the formation of a butanoic acid derivative, which is further reacted with hydrazines to yield pyridazinone derivatives . These derivatives are then used to prepare additional compounds, including dithio derivatives and chloropyridazine derivatives. This suggests that 4-(2,4-Dichlorophenoxy)butanoic acid could also be used as a starting material for synthesizing various heterocyclic compounds.

Molecular Structure Analysis

The molecular structure and properties of a similar compound, 4-amino-3(4-chlorophenyl) butanoic acid, have been analyzed using vibrational spectroscopy and computational methods . The study provides detailed information on the molecular electronic energy, geometrical structure, vibrational spectra, and other thermodynamical properties. These analyses are crucial for understanding the behavior of the molecule and its potential interactions in biological systems. By analogy, 4-(2,4-Dichlorophenoxy)butanoic acid may exhibit similar structural characteristics and properties that could be studied using comparable methods.

Chemical Reactions Analysis

The first paper provides an extensive analysis of the chemical reactions involving a dichlorophenyl butanoic acid derivative . The compound undergoes various reactions to form new heterocyclic compounds, some of which exhibit antimicrobial and antifungal activities. The reactions include the formation of pyridazinone derivatives, dithio derivatives, and reactions with POCl3 leading to chloropyridazine derivatives. These reactions highlight the reactivity of the butanoic acid core when substituted with dichlorophenyl groups and suggest that 4-(2,4-Dichlorophenoxy)butanoic acid could also participate in a range of chemical reactions to form biologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-amino-3(4-chlorophenyl) butanoic acid have been computed and compared with experimental values . The study includes the analysis of vibrational spectra, hyperpolarizability, natural bond orbital (NBO) analysis, and intramolecular charge transfer. These properties are essential for predicting the behavior of the compound in different environments and its potential applications. Although the exact properties of 4-(2,4-Dichlorophenoxy)butanoic acid are not provided, the methods and results from the second paper could serve as a basis for investigating the properties of 4-(2,4-Dichlorophenoxy)butanoic acid.

Scientific Research Applications

Analytical Methods in Environmental Studies

A study by Rosales-Conrado et al. (2002) describes a method for determining chlorophenoxy acid herbicides like 4-(2,4-dichlorophenoxy)butanoic acid in soil using high performance liquid chromatography with ultraviolet detection. This method is effective for analyzing herbicides in ester and acid forms, highlighting its application in environmental monitoring (Rosales-Conrado et al., 2002).

Environmental Contaminant Analysis

Another study by Rosales-Conrado et al. (2005) focuses on the detection of chlorophenoxy acid herbicides, including 4-(2,4-dichlorophenoxy)butanoic acid, in apple juice samples. This research is significant for ensuring food safety and monitoring environmental contamination (Rosales-Conrado et al., 2005).

Soil Interaction and Environmental Fate

Werner, Garratt, and Pigott (2012) have reviewed experiments related to the sorption of phenoxy herbicides like 4-(2,4-dichlorophenoxy)butanoic acid to soil. This research is crucial for understanding the environmental fate and mobility of these herbicides in agricultural settings (Werner, Garratt, & Pigott, 2012).

Nanotechnology and Environmental Remediation

Nair and Kurian (2018) explored the use of chromium-zinc ferrite nanocomposites for the catalytic abatement of environmental pollutants, including 4-(2,4-dichlorophenoxy)butanoic acid. This study is significant for developing new methods of environmental cleanup and pollution control (Nair & Kurian, 2018).

Adsorption and Degradation in Soil

Paszko et al. (2016) conducted a review on the adsorption and degradation of phenoxyalkanoic acid herbicides in soils. This research provides insights into the potential groundwater contamination risks and environmental impacts of these herbicides (Paszko et al., 2016).

Extraction Methods for Environmental Samples

Tabani, Fakhari, and Zand (2013) developed a method combining low-voltage electromembrane extraction with cyclodextrin modified capillary electrophoresis for determining phenoxy acid herbicides in environmental samples. This method is important for efficient and sensitive detection of contaminants like 4-(2,4-dichlorophenoxy)butanoic acid (Tabani, Fakhari, & Zand, 2013).

Safety And Hazards

2,4-DB is classified in toxicity class III . It shows some evidence of toxicity to dogs and cats, such as changes in body weight and reduced numbers of offspring, when fed 25-80 milligrams per kilogram of body weight for prolonged periods . It is moderately toxic to fish .

properties

IUPAC Name

4-(2,4-dichlorophenoxy)butanoic acid
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InChI

InChI=1S/C10H10Cl2O3/c11-7-3-4-9(8(12)6-7)15-5-1-2-10(13)14/h3-4,6H,1-2,5H2,(H,13,14)
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InChI Key

YIVXMZJTEQBPQO-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)O
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Molecular Formula

C10H10Cl2O3
Record name 2,4-DB
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Related CAS

10433-59-7 (hydrochloride salt), 19480-40-1 (potassium salt)
Record name 2,4-DB [BSI:ISO]
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DSSTOX Substance ID

DTXSID7024035
Record name 2,4-Dichlorophenoxybutyric acid
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Molecular Weight

249.09 g/mol
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Physical Description

2,4-db appears as colorless crystals. Slightly corrosive to iron. A chlorinated phenoxy herbicide. Soluble in organic solvents., White to light brown solid; [HSDB] Colorless solid; [CAMEO]
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Solubility

Water solubility: 46 ppm at 25 °C., Readily soluble in acetone, ethanol, and diethyl ether. Slightly soluble in benzene, toluene, and kerosene.
Record name 4-(2,4-DICHLOROPHENOXY)BUTYRIC ACID
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Vapor Pressure

0.0000111 [mmHg]
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Mechanism of Action

In plants, these chemicals /chlorophenoxy compounds/ mimic the action of auxins, hormones chemically related to indoleacetic acid that stimulate growth. No hormonal activity is observed in mammals and other species, and beyond target organ toxicity that can be associated with the pharmacokinetics, biotransformation, and/or elimination of these chemicals, their mechanism(s) of toxic action are poorly understood. /Chlorophenoxy compounds/, A growth regulator herbicide similar in action to 2,4-D but more selective since its activity is dependent on beta-oxidation to 2,4-D within the plant.
Record name 4-(2,4-DICHLOROPHENOXY)BUTYRIC ACID
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Impurities

May contain dioxins as contaminants ... . /Chlorophenoxy compounds; from table/
Record name 4-(2,4-DICHLOROPHENOXY)BUTYRIC ACID
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Product Name

4-(2,4-Dichlorophenoxy)butanoic acid

Color/Form

White crystals, White to light brown crystals

CAS RN

94-82-6
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Record name 4-(2,4-Dichlorophenoxy)butyric acid
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Record name 2,4-Dichlorophenoxybutyric acid
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Record name 4-(2,4-dichlorophenoxy)butyric acid
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Record name 4-(2,4-DICHLOROPHENOXY)BUTYRIC ACID
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Melting Point

118-120 °C
Record name 4-(2,4-DICHLOROPHENOXY)BUTYRIC ACID
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Synthesis routes and methods

Procedure details

To a solution of ethyl 4-(2,4-dichlorophenoxy)-butyrate (57 g, crude from last step, about 0.2 mol) in THF (500 mL) and water (500 mL) was added LiOH.H2O (12.6 g, 0.3 mol), and the reaction mixture was stirred for 5 h at RT. The mixture was washed with Et2O (3×200 mL), and the aqueous layer was acidified by addition of HCl (20%) to pH ˜2. The mixture was extracted with EtOAc (3×400 mL), the combined organic extracts were washed with water and brine, dried over Na2SO4 and concentrated in vacuo to give the butyric acid (37 g, 74.3% from 2,4-dichlorophenol) as a white solid. 1H-NMR (CDCl3): δ 7.36 (d, 1H, J=8.8 Hz), 7.18 (dd, 1H, J1=8.8 Hz, J2=2.4 Hz), 6.84 (d, 1H, J=8.8 Hz), 4.07 t, 2H, J=7.2 Hz), 2.64 (t, 2H, J=7.2 Hz), 2.17 (p, 2H, J=6.4 Hz).
Quantity
57 g
Type
reactant
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
74.3%

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2,4-Dichlorophenoxy)butanoic acid
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Citations

For This Compound
338
Citations
N Rosales-Conrado, ME León-González… - … of Chromatography A, 2005 - Elsevier
A capillary liquid chromatography (cLC) method with gradient elution has been used to determine chlorophenoxy acid herbicides: 2,4-dichlorophenoxyacetic acid, 4-chloro-2-…
Number of citations: 49 www.sciencedirect.com
G Smith, SM Shariff, EJ O'Reilly, CHL Kennard - Polyhedron, 1989 - Elsevier
The crystal structures of the complexes diaquabis[4-phenoxy)butanoato] nickel(II) (1), diaquabis[4-(4-chlorophenoxy)butanoato]nickel(II) (2) and the acids 4-(4-chlorophenoxy)butanoic …
Number of citations: 8 www.sciencedirect.com
N Rosales-Conrado, ME Leon-Gonzalez… - Analytica Chimica …, 2002 - Elsevier
A simple method for the simultaneous determination of chlorophenoxy acid herbicides and their esters in soil is presented. Compounds studied are: 2,4-dichlorophenoxyacetic acid (2,4-…
Number of citations: 80 www.sciencedirect.com
MJM Wells, LZ Yu - Journal of chromatography A, 2000 - Elsevier
A discussion of solid-phase extraction method development for acidic herbicides is presented that reviews sample matrix modification, extraction sorbent selection, derivatization …
Number of citations: 179 www.sciencedirect.com
I McGhee, RG Burns - Applied Soil Ecology, 1995 - Elsevier
Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA) was investigated in inoculated non-contaminated and contaminated soil. In 28 …
Number of citations: 46 www.sciencedirect.com
E Maloschik, M Mörtl, A Székács - Analytical and bioanalytical chemistry, 2010 - Springer
The analytical detection of chlorophenoxycarboxylic-acid-type herbicides (2,4-D, dichloprop, MCPA, etc.) in environmental samples is often a problem in instrumental analysis, as these …
Number of citations: 28 link.springer.com
T Paszko, P Muszyński, M Materska… - Environmental …, 2016 - Wiley Online Library
The primary aim of the present review on phenoxyalkanoic acid herbicides—2‐(2,4‐dichlorophenoxy) acetic acid (2,4‐D), 2‐(4‐chloro‐2‐methylphenoxy) acetic acid (MCPA), (2R)‐2‐(2,…
Number of citations: 91 setac.onlinelibrary.wiley.com
K Seebunrueng, P Phosiri, R Apitanagotinon… - Microchemical …, 2020 - Elsevier
A green supramolecular solvent (SUPRAS) has been ex situ synthesized and used as the extraction solvent for liquid phase microextraction (LPME) for six phenoxy acid herbicides …
Number of citations: 48 www.sciencedirect.com
MA Hernández-Mateos, LV Pérez-Arribas… - Journal of liquid …, 1999 - Taylor & Francis
An anion exchanger based on MFE-Polymer (hydroxy-ethylmethacrylate, HEMA) containing quaternary ammonium functional groups has been used to pack a 150 × 4.6 mm id steel …
Number of citations: 7 www.tandfonline.com
DA Stuart, CM McCall - Plant Physiology, 1992 - academic.oup.com
The induction of somatic embryo development in cell cultures of alfalfa (Medicago sativa), celery (Apium graveolens), and lettuce (Lactuca sativa) was compared for 2,4-dichlorophenoxy…
Number of citations: 27 academic.oup.com

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